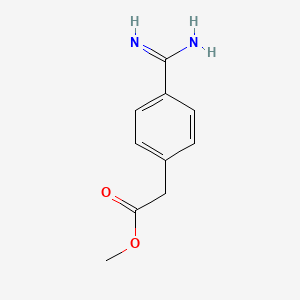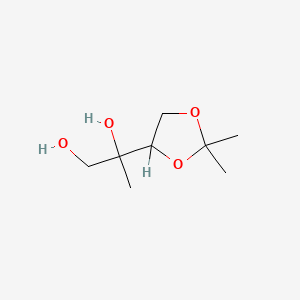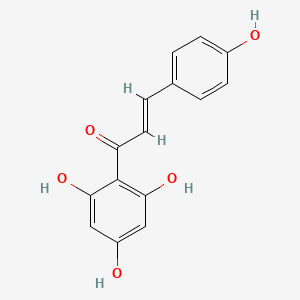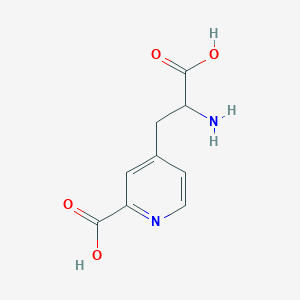
AFX-9901
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
AFX-9901 is derived from a natural compound and has potent tumorcidal and anti-angiogenic properties. In pilot human studies it demonstrated efficacy in a variety of solid tumors and had minimal side effects.
Scientific Research Applications
Nuclear Localization and Transcriptional Activity Regulation
AFX, a Forkhead transcription factor, is regulated through phosphorylation by Protein Kinase B (PKB/Akt). This process alters its subcellular distribution and activity, impacting gene expression and cellular functions. Studies reveal that phosphorylation of AFX by PKB occurs in the nucleus and is essential for its transcriptional activity regulation. It shifts AFX's localization from the nucleus to the cytoplasm, influencing its role in gene expression (Brownawell et al., 2001).
Cell Cycle Regulation and Oncogenic Transformation
AFX-like Forkhead transcription factors, including AFX, play a crucial role in cell-cycle regulation. Their overexpression can cause growth suppression in various cell lines, highlighting their potential impact on oncogenic transformation. This suppression is linked to the cell-cycle inhibitor p27kip1, indicating AFX's involvement in key cellular growth and division processes (Medema et al., 2000).
Role in Acute Leukemias
The AFX gene, which encodes for the AFX protein, is involved in acute leukemias, particularly when fused with the MLL gene. This association provides insights into the genetic mechanisms underlying certain types of leukemia and highlights the significance of AFX in cancer research (Borkhardt et al., 1997).
Genomic Analysis in Skin Cancer
In the context of atypical fibroxanthoma (AFX), a rare skin cancer, genomic analysis has revealed significant mutations and pathways involved in tumor development. This includes mutations in genes like COL11A1 and ERBB4, and pathways like epithelial to mesenchymal transition (EMT). Such studies are crucial for understanding the molecular basis of AFX and developing targeted therapies (Lai et al., 2017).
properties
Molecular Formula |
C18H18Cl3FN4OS |
|---|---|
Appearance |
Solid powder |
synonyms |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



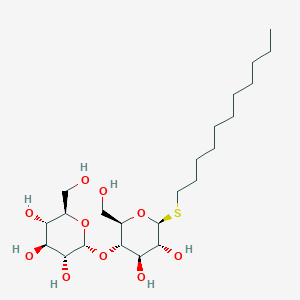
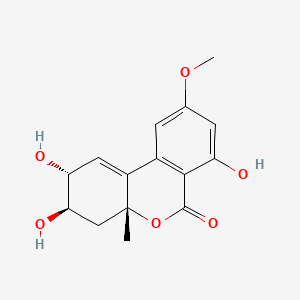
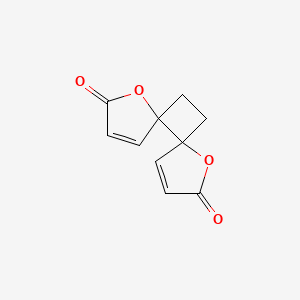
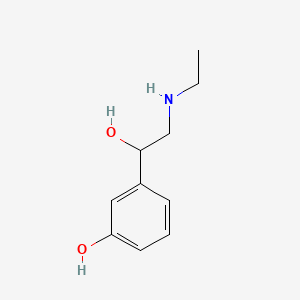

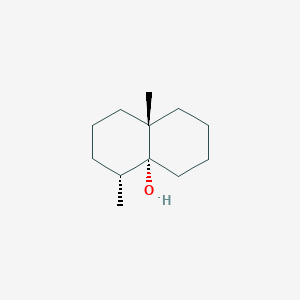
![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
